molecular formula C18H19NO3 B1235506 Erythraline CAS No. 466-77-3

Erythraline

Cat. No. B1235506
CAS RN: 466-77-3
M. Wt: 297.3 g/mol
InChI Key: TVOFUERNMZTYRM-KSSFIOAISA-N
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Description

Synthesis Analysis

  • The synthesis of erythraline involves complex processes. One method involves gem-dihalocyclopropanes as key intermediates, leading to enantioselective total syntheses of ent-erythramine and 3-epi-erythramine (Stanislawski, Willis, & Banwell, 2007).

Molecular Structure Analysis

  • The molecular structure of erythraline, characterized by its spirocyclic nature, is crucial for its biological activity. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis reveals a unique H2 neutral elimination reaction, indicative of its complex structural features (Silva et al., 2013).

Chemical Reactions and Properties

  • Erythraline undergoes various chemical reactions. One study showed its effect on the Toll-like receptor signaling pathway in cells, suggesting its potential in modulating biological pathways (Etoh et al., 2013).
  • Pharmacokinetic studies have shown that erythraline exhibits specific behaviors in biological systems, like specific elimination half-lives and distribution volumes in rats (Demarque et al., 2019).

Physical Properties Analysis

  • The physical properties of erythraline have been studied using techniques like HPLC-MS, revealing sensitive detection methods for its alkaloids (Garín-Aguilar et al., 2005).

Chemical Properties Analysis

  • Erythraline's chemical properties are highlighted in its interaction with cellular pathways and pharmacokinetic disposition. The metabolism studies of erythraline demonstrate its complex interaction with cytochrome P450 enzymes, illustrating its chemical reactivity and transformation in biological systems (Marques et al., 2015).

Scientific Research Applications

Pharmacokinetic Disposition in Rats

Erythraline, primarily sourced from Erythrina verna, is notable for its application in addressing anxiety and sleep disorders. A study conducted on rats after intravenous administration of erythraline revealed significant pharmacokinetic parameters. Key observations included an elimination half-life of 44.2 minutes and a total clearance of 42.1 ml/min/kg. The study also noted the presence of the metabolite 8-oxo-erythraline in rat plasma following administration (Demarque et al., 2019).

Inhibitory Effect on Toll-Like Receptor Signaling

Erythraline, isolated from Erythrina crista-galli, demonstrated a suppressive effect on nitric oxide production and inducible nitric oxide synthase expression in cells. This inhibition of Toll-like receptor signaling pathways suggests potential for treating inflammation diseases (Etoh et al., 2013).

Metabolism by Cytochrome P450 Enzymes

A study focusing on the metabolism of erythraline revealed its biotransformation by cytochrome P450 enzymes. This research contributes to understanding erythraline's effects on the central nervous system, including anticonvulsant and antidepressant activities (Marques et al., 2015).

In Vitro Metabolism Studies

Erythraline's metabolism was also studied in vitro using pig cecum models and biomimetic phase I reactions. This research contributes to the understanding of its use in traditional medicine, especially regarding its anxiolytic and sedative effects (Guaratini et al., 2014).

Selective MAO-B Inhibitors

Erythraline was identified as a part of a group of alkaloids isolated from Erythrina corallodendron with potential for treating neurodegenerative diseases. The study highlighted its selective inhibitory activity against Monoamine Oxidase B, an enzyme relevant in the context of Alzheimer's and Parkinson's diseases (Aboelmagd et al., 2021).

Unimolecular Elimination in Mass Spectrometry

A study on erythraline revealed an unexpected H2 neutral elimination reaction during electrospray ionization tandem mass spectrometry. This provides insights into its structural analysis and potential pharmacological applications (Silva et al., 2013).

Biosynthesis in Erythrina crista-galli

Research into the biosynthesis of Erythrina alkaloids, including erythraline, in Erythrina crista-galli indicated that fruit wall tissue is a significant site for alkaloid formation. This study provided insight into the natural synthesis of these compounds, which are used in traditional medicine (Maier et al., 1999).

Future Directions

The structural diversity and complexity of erythrinan alkaloids, including erythraline, have increased remarkably in recent years . The erythrinan core may provide potential leads to structures that eventually may be useful therapeutically . These data stimulate further studies involving this alkaloid, especially since it is present in phytomedicine products and there are not reported data about the metabolism of erythrina alkaloids .

properties

IUPAC Name

(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOFUERNMZTYRM-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318135
Record name Erythraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythraline

CAS RN

466-77-3
Record name Erythraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythraline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P8WA50QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
570
Citations
T Guaratini, DB Silva, AC Bizaro… - BMC …, 2014 - bmccomplementmedtherapies …
… In this work, in vitro metabolism of erythraline (1), the major … Erythraline exhibited no metabolization by the pig microbiota … was isolated and identified as 8-oxo-erythraline (2). Finally, …
K Folkers, F Koniuszy, J Shavel Jr - Journal of the American …, 1951 - ACS Publications
… derived from erythraline and erysodine, appear to be due to steroisomerism and cannot be … -nitrogen skeleton of erythraline and erysodine, because of our conversion of erythraline to …
Number of citations: 19 pubs.acs.org
LMM Marques, FA Aguiar, DB Silva… - Revista Brasileira de …, 2015 - SciELO Brasil
… Erythraline has been reported as one of the active … erythraline metabolism, this article reports and discusses, for the first time, the in vitrometabolism biotransformation of erythraline by …
Number of citations: 5 www.scielo.br
K Folkers, F Koniuszy - Journal of the American Chemical Society, 1940 - ACS Publications
A synthesis has been developed for 1', 9-methyl-ene-1, 2-benzanthracene and its hitherto undescribed 10-methyl and 10-hydroxy derivatives starting with the reaction between o-…
Number of citations: 45 pubs.acs.org
T SANO, JUN Toda, N KASHIWABA… - Chemical and …, 1987 - jstage.jst.go.jp
… Erysotrine (la) and erythraline (1b) are typical aromatic erythrinan alkaloids widely distributed in many Erythrina plants.3) Their 8oxo derivatives, erysotramidine (2a) and 8-…
Number of citations: 83 www.jstage.jst.go.jp
T Etoh, YP Kim, A Ohsaki, K Komiyama… - Biological and …, 2013 - jstage.jst.go.jp
… results suggested that erythraline inhibited the phosphorylation of Ikk or TAK1 kinase activity. In order to clarify the molecular target of erythraline, we looked at the effect of erythraline on …
Number of citations: 9 www.jstage.jst.go.jp
H Umihara, T Yoshino, J Shimokawa… - Angewandte …, 2016 - Wiley Online Library
A general synthetic methodology toward the erythrina alkaloids has been developed. Inspired by a proposed biosynthetic mechanism, the medium‐sized chiral biaryl lactam was …
Number of citations: 31 onlinelibrary.wiley.com
K Folkers, F Koniuszy - Journal of the American Chemical Society, 1940 - ACS Publications
… published3 showed that this sample (Haigh 9170) contained 0.40% of a crude free alkaloidal fraction and from this the alkaloids erythraline, … Since erythramine and erythraline have an …
Number of citations: 44 pubs.acs.org
M He, C Qu, B Ding, H Chen, Y Li, G Qiu… - European Journal of …, 2015 - Wiley Online Library
Total syntheses of the erythrina alkaloids (±)‐8‐oxo‐erythrinine and (±)‐8‐oxo‐erythraline have been developed, based on a substrate‐controlled intramolecular 6‐exo‐trig selective …
DP Demarque, DR Callejon, LG Pinto… - Revista Brasileira de …, 2020 - SciELO Brasil
… Erythraline is the major alkaloid produced by Erythrina verna Vell., Fabaceae, a plant used … of erythraline after intravenous administration in rats. For the analysis of erythraline in rat …
Number of citations: 2 www.scielo.br

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